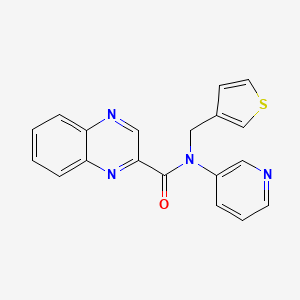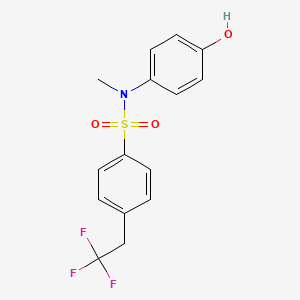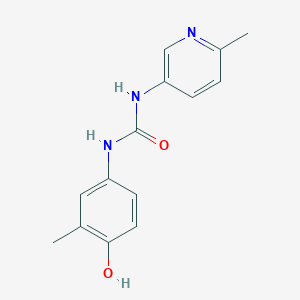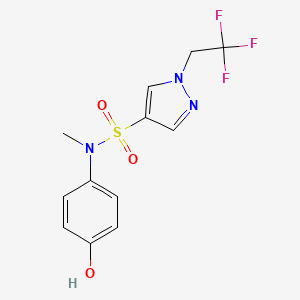![molecular formula C13H19N3OS B7678659 4-(6-Methylsulfanylpyrazin-2-yl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7678659.png)
4-(6-Methylsulfanylpyrazin-2-yl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Methylsulfanylpyrazin-2-yl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine is a synthetic compound that has gained significant attention in the scientific community due to its potential use in drug discovery and development. This compound belongs to the class of heterocyclic compounds and has a unique chemical structure that makes it a promising candidate for various applications.
作用机制
The mechanism of action of 4-(6-Methylsulfanylpyrazin-2-yl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine is not fully understood. However, it is believed to act by modulating specific signaling pathways involved in various physiological processes. The compound has been found to interact with specific receptors and enzymes, leading to the activation or inhibition of various cellular pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been studied for its potential use in the treatment of neurodegenerative disorders by modulating specific signaling pathways involved in neuronal function.
实验室实验的优点和局限性
One of the major advantages of using 4-(6-Methylsulfanylpyrazin-2-yl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine in lab experiments is its unique chemical structure, which makes it a promising candidate for various applications. The compound is also relatively easy to synthesize, and its pharmacological properties can be easily studied in vitro and in vivo. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in certain experimental settings.
未来方向
There are several future directions for the study of 4-(6-Methylsulfanylpyrazin-2-yl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine. One of the potential directions is the development of novel drug candidates based on the chemical structure of this compound. The compound can also be further studied for its potential use in the treatment of various diseases such as cancer and neurodegenerative disorders. Additionally, the compound can be studied for its potential use in drug delivery systems and as a tool for studying specific cellular pathways involved in various physiological processes.
Conclusion:
This compound is a synthetic compound that has gained significant attention in the scientific community due to its potential use in drug discovery and development. The compound exhibits various pharmacological activities and has been studied for its potential use in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and development.
合成方法
The synthesis of 4-(6-Methylsulfanylpyrazin-2-yl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine involves the reaction between 6-methylsulfanylpyrazine-2-carbaldehyde and 2,3,4,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine in the presence of a suitable catalyst. The reaction is carried out under specific conditions, and the yield of the product depends on various factors such as reaction time, temperature, and the type of catalyst used.
科学研究应用
4-(6-Methylsulfanylpyrazin-2-yl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine has been extensively studied for its potential use in drug discovery and development. It has been found to exhibit various pharmacological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
4-(6-methylsulfanylpyrazin-2-yl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-18-13-9-14-8-12(15-13)16-6-7-17-11-5-3-2-4-10(11)16/h8-11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKKQBFDAIBNQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CN=C1)N2CCOC3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine](/img/structure/B7678580.png)
![2-methoxy-N-[[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]-4-methylsulfanylaniline](/img/structure/B7678588.png)
![[6-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]pyridin-3-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7678590.png)
![5-chloro-N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]pyridine-2-carboxamide](/img/structure/B7678598.png)
![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-methoxy-4-methylsulfanylaniline](/img/structure/B7678615.png)
![2-[[5-Bromo-4-(methylamino)pyrimidin-2-yl]amino]cyclopentan-1-ol](/img/structure/B7678622.png)
![4-methyl-N-[[4-(propylamino)phenyl]methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7678630.png)

![1-[(1-Ethenylpyrazol-4-yl)methyl]-4-[(1-phenylpyrazol-4-yl)methyl]piperazine](/img/structure/B7678645.png)

![N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyrazin-2-amine](/img/structure/B7678662.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(3,3,3-trifluoropropyl)piperidin-4-amine](/img/structure/B7678679.png)


